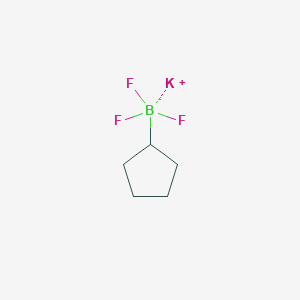
Potassium cyclopentyltrifluoroborate
Vue d'ensemble
Description
Potassium cyclopentyltrifluoroborate (KCPTF) is an organofluorine compound and a potassium salt of cyclopentyltrifluoroborate. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and has a wide range of applications in scientific research. KCPTF has been used in the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It is also used in the preparation of aryl fluorides and as an intermediate in the synthesis of organophosphorus compounds.
Applications De Recherche Scientifique
Cross-Coupling Reactions
Potassium cyclopentyltrifluoroborate plays a crucial role in Suzuki-Miyaura cross-coupling reactions. This method allows for the efficient addition of heterocyclic building blocks to organic substructures, offering a pathway for creating complex organic compounds (Molander, Canturk, & Kennedy, 2009). Similarly, potassium alkynyltrifluoroborates, a related group, have been used in aryl alkynylations, significantly contributing to combinatorial chemistry due to their stability and versatility (Molander, Katona, & Machrouhi, 2002).
Preparation and Functionalization
The preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides is another significant application. These compounds have enabled complex chemical transformations through processes like sequential cross-coupling and azide reduction (Cho et al., 2009). Furthermore, potassium organotrifluoroborates can be synthesized through halomethyltrifluoroborates, allowing for a broad range of functionalization possibilities (Molander & Ham, 2006).
Polymer and Composite Membranes
In the field of materials science, potassium tetrafluoroborate, a compound related to potassium cyclopentyltrifluoroborate, has been used to enhance the transport of CO2 in polymer electrolyte membranes. This advancement is pivotal in separation and purification technologies (Lee & Kang, 2021).
Radical Cyclizations
Potassium trifluoroborates, including cyclopentyltrifluoroborate, are utilized in radical cyclizations. These reactions occur under mild conditions and are essential for creating complex polycyclic scaffolds, highlighting their significance in synthetic chemistry (Lockner et al., 2011).
Agriculture and Soil Science
While not directly related to potassium cyclopentyltrifluoroborate, research on potassium in agriculture sheds light on the broader importance of potassium compounds. They play a crucial role in plant physiology, nutrition, and managing biotic and abiotic stresses (Römheld & Kirkby, 2010).
Energy Storage and Electrochemistry
Potassium compounds, includingfluoroborates, are significant in developing energy storage solutions. For instance, potassium intercalation into graphite has been explored for high-voltage/high-power potassium-ion batteries and capacitors, demonstrating the potential of potassium-based materials in this domain (Jian, Luo, & Ji, 2015); (Komaba, Hasegawa, Dahbi, & Kubota, 2015).
Catalytic Applications
Potassium cyclopropyl trifluoroborates, closely related to potassium cyclopentyltrifluoroborate, have been used in palladium-catalyzed cross-coupling reactions with aryl bromides. This process allows the synthesis of enantiomerically pure cyclopropanes, showcasing the role of potassium compounds in catalysis (Fang, Yan, & Deng, 2004).
Electrolyte and Flux Applications
The broader category of potassium fluorine compounds, including potassium cyclopentyltrifluoroborate, has applications in manufacturing and metallurgy. Potassium fluoride, for example, is used in silver solder fluxes and various metallurgical operations, demonstrating the versatility of potassium-based compounds in industrial processes (Papcun, 2000).
Ionic Liquids and Solar Cells
Potassium perfluoroalkyltricyanoborates and related compounds serve as building blocks for low-viscosity ionic liquids. These materials have shown promise in electrochemical devices like dye-sensitized solar cells, indicating the potential of potassium compounds in renewable energy technologies (Landmann et al., 2018).
Propriétés
IUPAC Name |
potassium;cyclopentyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSOIJDVXEYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635703 | |
| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclopentyltrifluoroborate | |
CAS RN |
1040745-70-7 | |
| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclopentyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




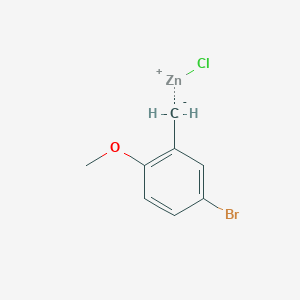
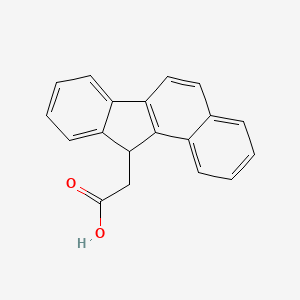

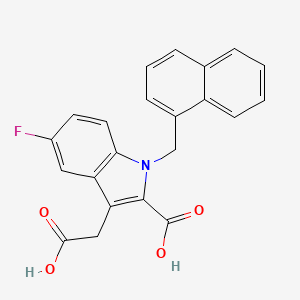
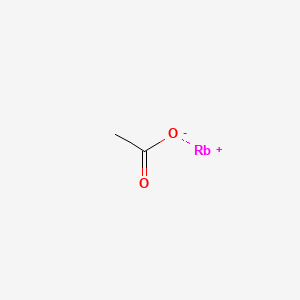
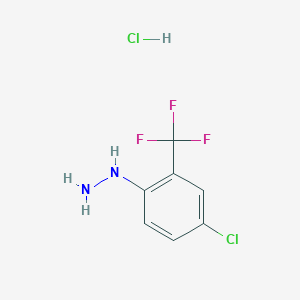
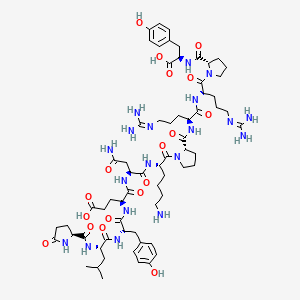
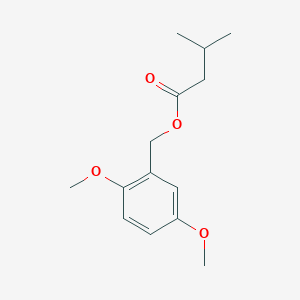
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)
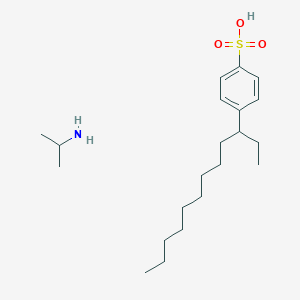
![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)